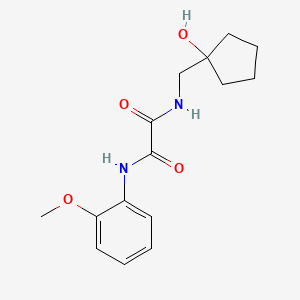

N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-N'-(2-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-21-12-7-3-2-6-11(12)17-14(19)13(18)16-10-15(20)8-4-5-9-15/h2-3,6-7,20H,4-5,8-10H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWLZUVPNHMMOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCC2(CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide typically involves the following steps:

Formation of the hydroxycyclopentyl intermediate: This step involves the reaction of cyclopentanone with a suitable reducing agent to form 1-hydroxycyclopentylmethanol.

Coupling with methoxyphenyl group: The hydroxycyclopentyl intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to form the desired oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxalamide linkage can be reduced under specific conditions to form amines.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of cyclopentylamines.

Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The hydroxycyclopentyl group may facilitate binding to enzymes or receptors, while the methoxyphenyl group can enhance the compound’s stability and bioavailability. The oxalamide linkage plays a crucial role in maintaining the structural integrity of the molecule, allowing it to exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

N1 Substituents

Key Observations :

- Hydroxyl or methoxy groups (e.g., in S336) improve water solubility and metabolic stability .

- Cyclic substituents (e.g., piperidinyl in Compound 13) enhance target binding in antiviral applications .

N2 Substituents

Key Observations :

Inference for Target Compound :

Antiviral Activity

- Compound 14/15 (): Stereoisomeric mixtures with retained activity, suggesting tolerance for pyrrolidinyl-thiazolyl substituents .

Flavor Enhancement

- S336 (): Potent umami agonist (FEMA 4233), metabolized via CYP3A4 with NOEL = 100 mg/kg/day .

Enzyme Inhibition

Target Compound Hypotheses :

Metabolic and Toxicological Profiles

Inference :

- The target compound’s hydroxyl group may favor Phase II conjugation, reducing toxicity risks compared to halogenated derivatives.

Biological Activity

N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide can be characterized by its chemical formula and structural features. The oxalamide group is significant for its role in biological interactions.

- Chemical Formula : CHNO

- Molecular Weight : 287.31 g/mol

Structural Features

- Functional Groups : Hydroxyl, methoxy, and oxalamide groups contribute to its solubility and reactivity.

- Stereochemistry : The presence of a cyclopentyl moiety may influence the compound's spatial configuration and biological interactions.

Research indicates that N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide exhibits several biological activities, primarily through modulation of specific biochemical pathways:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.

- Anti-inflammatory Effects : The methoxyphenyl group may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Therapeutic Implications

The compound has been investigated for various therapeutic applications:

- Cancer Treatment : Studies have shown that compounds similar to N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide can inhibit tumor growth in vitro and in vivo, suggesting potential use as an anticancer agent.

- Neurological Disorders : Given its structural properties, the compound may also have implications in neuropharmacology, particularly in modulating neurotransmitter systems.

Case Studies

-

In Vitro Studies : A study conducted on cancer cell lines demonstrated that N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide significantly reduced cell viability at concentrations above 10 µM.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Apoptosis induction A549 (Lung) 15.0 Cell cycle arrest - Animal Models : In a mouse model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the efficacy of N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide, a comparison with structurally similar compounds was conducted:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.